Product packaging for 4-Chloro-N-phenylbenzene-1-sulfinamide(Cat. No.:CAS No. 14934-01-1)

4-Chloro-N-phenylbenzene-1-sulfinamide

Cat. No.: B2648669
CAS No.: 14934-01-1
M. Wt: 251.73
InChI Key: GBJXBJOPDAAFBD-UHFFFAOYSA-N
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Description

4-Chloro-N-phenylbenzene-1-sulfinamide is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Sulfinamides, as a class of organosulfur compounds, are recognized as valuable chiral auxiliaries and key precursors in the synthesis of more complex molecules, including sulfonamides and sulfonimidamides . The structural motif of sulfinamides and the related sulfonamides is prevalent in drug discovery efforts. Sulfonamide derivatives, in particular, have demonstrated a wide range of pharmacological activities and are found in numerous CNS-active drugs and candidates currently in clinical trials . Specifically, compounds featuring a benzene-sulfonamide scaffold have been extensively studied as inhibitors of cholinesterases, making them relevant for research into neurodegenerative conditions . The 4-chloro-N-phenylbenzenesulfonamide derivative, a closely related sulfonamide, has been well-characterized in crystallographic studies, confirming the structural features of this class of compounds . As a building block, this compound offers researchers a pathway to incorporate a specific aryl-sulfinylamine functionality into novel molecular entities. Its structure, which combines a chlorinated benzene ring and a phenylamine group, makes it a useful precursor for developing compounds with potential bioactivity. This product is intended for research applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNOS B2648669 4-Chloro-N-phenylbenzene-1-sulfinamide CAS No. 14934-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXBJOPDAAFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro N Phenylbenzene 1 Sulfinamide

Direct Synthesis Approaches to N-Phenylsulfinamides

Direct synthesis methods aim to construct the N-phenylsulfinamide scaffold efficiently, often by minimizing the number of synthetic steps and improving atom economy. These approaches include one-pot reactions and multicomponent strategies that assemble the final product from simple precursors in a single operation.

One-pot syntheses are highly valued for their operational simplicity and efficiency, reducing the need for intermediate purification steps. A notable one-pot, three-component method for preparing sulfinamides involves a versatile sulfoxide (B87167) reagent, such as benzyl (B1604629) 2-pyridyl sulfoxide, which acts as a sulfur monoxide equivalent. nih.gov The reaction sequence begins with the interaction of the sulfoxide reagent with a Grignard reagent (RMgX), which for the synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide would be 4-chlorophenylmagnesium bromide. This step generates a key sulfenate anion intermediate (RSO⁻). nih.gov

The subsequent step involves trapping this sulfenate anion with an electrophilic amine. This can be achieved using N-chloroamines, which are conveniently generated in situ from primary or secondary amines and N-chlorosuccinimide (NCS). nih.gov For the target molecule, the reaction would utilize an N-chloro derivative of aniline (B41778). This protocol is applicable to a wide range of amines, including primary amines, and allows for the rapid assembly of the sulfinamide structure from readily available starting materials. nih.gov

Another approach involves the palladium-catalyzed reaction of aryl halides with N-sulfinylamines. This method avoids the need for preformed organometallic reagents and demonstrates broad functional group tolerance under mild conditions. researchgate.net

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step, aligning with the principles of green chemistry by improving atom economy and reducing waste. acs.org While many MCRs have been developed for related sulfonamides, the principles can be extended to sulfinamide synthesis. acs.orgresearchgate.net

The three-component synthesis described previously, which combines a Grignard reagent, a sulfoxide reagent, and an amine, can be classified as a type of MCR. nih.gov This strategy facilitates the rapid generation of diverse sulfinamide libraries. Isocyanide-based MCRs, known for their ability to form multiple bonds in a single operation, could also be envisioned for the synthesis of sulfinamide scaffolds, potentially involving a zwitterionic intermediate that reacts with a sulfinyl-containing component. acs.org The development of such MCRs provides a modular and efficient route to complex molecules like this compound. nih.govacs.org

Asymmetric Synthesis of Chiral Sulfinamides and Related Stereoisomers

The sulfur atom in a sulfinamide is a stereogenic center, making the development of asymmetric synthetic methods crucial for accessing enantiopure compounds. acs.org These chiral sulfinamides are valuable as precursors for other important sulfur-containing molecules like sulfoximines and are used extensively as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.netnih.gov

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

A common method involves reacting a sulfinyl chloride with a chiral alcohol, such as menthol, to form a mixture of diastereomeric sulfinate esters. acs.org After chromatographic separation of the diastereomers, the desired pure sulfinate ester is treated with an organometallic reagent, like an organolithium or Grignard reagent, to yield the enantiopure sulfinamide.

Alternatively, chiral amines can serve as the auxiliary. A process has been developed for the asymmetric synthesis of a variety of chiral sulfinamides using quinine (B1679958) as an inexpensive and recoverable chiral auxiliary. researchgate.netacs.org This method demonstrates good yields and excellent enantioselectivity, providing a practical route to N-alkyl and N-aryl sulfinamides. acs.org Enantiopure aryl-sulfinamides, such as those derived from (R)-(+)-2,4,6-triisopropylphenylsulfinamide, are themselves important chiral auxiliaries used to synthesize other chiral molecules, including N-heterocycles. nih.gov

Catalytic asymmetric methods are highly desirable as they allow for the generation of large quantities of chiral product from a small amount of a chiral catalyst. These methods often offer higher efficiency and sustainability compared to stoichiometric approaches.

A novel approach involves the asymmetric oxidation of prochiral sulfenamides. acs.org For instance, a chiral bisguanidinium and molybdate (B1676688) co-catalyzed system has been shown to effectively oxidize sulfenamides using hydrogen peroxide at room temperature, yielding chiral sulfinamides with high enantioselectivity. acs.org Another strategy is the enantioselective nitrogen transfer from N-H oxaziridines to sulfenamides, which can produce enantiomerically enriched primary sulfinamidines. chemrxiv.org

Transition metal catalysis plays a pivotal role in modern asymmetric synthesis. acs.org Several transition metal-based systems have been developed for the enantioselective synthesis of sulfinamides.

Copper-catalyzed coupling reactions have been employed for the kinetic resolution of sulfinamides. This process allows for the separation of a racemic mixture by selectively reacting one enantiomer faster than the other, providing the coupling product with moderate to good enantioselectivity. acs.org

More recently, an innovative method utilizing an anionic stereogenic-at-cobalt(III) complex as a catalyst has been reported. acs.org This protocol achieves the asymmetric synthesis of a broad range of chiral sulfinamides from sulfenamide (B3320178) substrates with excellent efficiencies and stereoselectivities. The key step in the catalytic cycle is the asymmetric oxidative iodination of the sulfenamide, which generates a chiral sulfinimidoyl iodide intermediate. This active intermediate then undergoes an enantiospecific nucleophilic substitution with water to afford the final enantioenriched sulfinamide product. acs.org

Table 1: Overview of Chiral Catalyst-Enabled Syntheses for Sulfinamides This table is interactive. You can sort and filter the data.

Catalytic System Substrate Key Features Reported Efficiency
Bisguanidinium/Molybdate Prochiral Sulfenamides Asymmetric oxidation with H₂O₂ at room temperature. acs.org Good to high yields and enantioselectivities. acs.org
Anionic Cobalt(III) Complex Sulfenamides Asymmetric oxidative iodination followed by nucleophilic substitution. acs.org Up to 98% enantiomeric excess (e.e.). acs.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Benzyl 2-pyridyl sulfoxide
4-chlorophenylmagnesium bromide
Aniline
N-chlorosuccinimide (NCS)
Menthol
Quinine
(R)-(+)-2,4,6-triisopropylphenylsulfinamide
Hydrogen peroxide
Sulfenamide
N-H oxaziridine

Chiral Catalyst-Enabled Enantioselective Synthesis

Organocatalytic Methods for Sulfinamide Formation

The enantioselective synthesis of sulfinamides has been a significant area of research, often employing organocatalysts to control stereochemistry. While this compound is an achiral molecule, the principles of organocatalysis can be applied to its formation. Organocatalytic approaches for sulfinamide synthesis often involve the activation of one of the reactants by a chiral or achiral small organic molecule. For instance, peptide-mimic phosphonium (B103445) salts have been utilized as multifunctional weak-bonding catalysts to facilitate the synthesis of enantioenriched sulfinamides. These catalysts can activate C-S bonds, which is a crucial step in some synthetic routes. Another approach involves the use of bifunctional chiral 4-aryl pyridine (B92270) N-oxides as acyl transfer organocatalysts for the asymmetric synthesis of chiral sulfinamides from simple sodium sulfinates.

While direct examples for this compound are not prevalent, a hypothetical organocatalytic approach could involve the reaction of 4-chlorobenzenesulfinyl chloride with aniline, where an organocatalyst could be used to enhance the reaction rate or selectivity under mild conditions.

Green Chemistry Principles and Sustainable Approaches in Sulfinamide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfinamides to reduce environmental impact. These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient processes.

Solvent-Free and Aqueous Medium Reactions

The use of solvent-free (neat) reaction conditions or aqueous media represents a significant step towards greener chemical synthesis. For the broader class of sulfonamides, which are structurally related to sulfinamides, solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. Mechanochemical approaches, involving a one-pot-double-step procedure mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O), have also been demonstrated for the solvent-free synthesis of sulfonamides.

Similarly, the synthesis of sulfonamides in water has been described as an environmentally benign method. These reactions can be carried out using equimolar amounts of amino compounds and arylsulfonyl chlorides, omitting the need for organic bases, with product isolation often requiring only filtration after acidification. While these examples pertain to sulfonamides, the underlying principles could potentially be adapted for the synthesis of this compound from 4-chlorobenzenesulfinyl chloride and aniline in an aqueous or solvent-free system.

Catalyst Development for Enhanced Sustainability

The development of sustainable and reusable catalysts is a key aspect of green chemistry. For sulfonamide synthesis, magnetically recoverable nanocatalysts, such as copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles, have been developed. These catalysts offer advantages like ease of recovery and reusability, contributing to more sustainable and eco-friendly processes. While specific catalysts for this compound are not detailed, the development of heterogeneous or recyclable catalysts for the general synthesis of sulfinamides is an active area of research.

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is crucial for improving the yield, purity, and efficiency of sulfinamide synthesis. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. For the synthesis of chiral sulfinamides, reaction conditions are often optimized to maximize enantioselectivity. For instance, in the synthesis of cyclic sulfinamides, switching from a weaker coordinating solvent like THF to toluene (B28343) was found to improve the yield of the desired product and prevent the formation of byproducts.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Phenylbenzene 1 Sulfinamide

Fundamental Reaction Pathways of the Sulfinamide Moiety

The reactivity of the sulfinamide group is dualistic, stemming from the presence of a lone pair on the nitrogen atom and an electrophilic sulfur center. This allows the molecule to react with a wide array of electrophilic and nucleophilic partners.

The nitrogen atom in the sulfinamide group is relatively nucleophilic, a characteristic that distinguishes sulfinamides from the less reactive sulfonamides. acs.orgnih.gov This nucleophilicity allows the nitrogen to react with various electrophiles. For instance, sulfinamides can form stable imine-like adducts when treated with carbonyl compounds. acs.orgnih.gov This reactivity is famously harnessed in the application of Ellman's sulfinamide for the asymmetric synthesis of amines. acs.orgnih.gov The lone pair on the nitrogen atom can also participate in coordination with catalysts and engage in hydrogen-bonding interactions, which is a key feature in certain organocatalytic reactions. researchgate.net Studies have also explored the competition between the nucleophilicity at the nitrogen and secondary orbital interactions within the sulfenamide (B3320178) motif, a related class of compounds, highlighting the complex interplay of electronic effects. nsf.gov In diastereoselective cyclization reactions, chiral sulfinamides have been effectively used as nucleophiles, enabled by synergistic palladium and Brønsted acid catalysis. acs.org

The sulfur atom in the sulfinamide group is electron-deficient and serves as an electrophilic center, making it susceptible to attack by nucleophiles. acs.orgnih.gov This electrophilicity is central to many of the transformations that sulfinamides undergo, including nucleophilic substitution reactions at the sulfur atom. nih.gov The reaction of sulfinamides with alcohols, catalyzed by acid, is a classic example of nucleophilic substitution at the sulfinyl sulfur, leading to the formation of sulfinate esters. nih.gov The stereochemical outcome of such reactions can result in either inversion or retention of configuration at the chiral sulfur center, depending on the reaction conditions and the steric bulk of the reactants. nih.gov This behavior has been rationalized by an addition-elimination mechanism involving hypervalent sulfur intermediates known as sulfuranes. nih.gov The electrophilic nature of sulfinylamines, precursors to sulfinamides, has also been utilized in cobalt-catalyzed enantioselective arylations and alkenylations to produce chiral sulfinamides. researchgate.net

Carbon-Sulfur and Carbon-Nitrogen Bond Formation Reactions

Sulfinamides are pivotal intermediates and reactants in the formation of new carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are fundamental connections in many organic molecules.

One-pot syntheses have been developed where organometallic reagents add to a sulfur dioxide surrogate to generate a metal sulfinate. This intermediate is then converted to a sulfinyl chloride and trapped with an amine nucleophile, forming both a C–S and an S–N bond in a single sequence. nih.gov Another significant strategy is the oxidative coupling of thiols and amines. rsc.org Depending on the catalytic system, this approach can lead to sulfenamides, sulfinamides, or sulfonamides. For instance, a dual Cu/Pd catalytic system has been shown to selectively produce sulfinamides from aryl thiols and primary amines in the presence of air. rsc.org

Cross-dehydrogenative coupling (CDC) reactions represent a modern and atom-economical approach to forming C–N bonds, directly coupling C–H and N–H bonds without pre-functionalization of the substrates. researchgate.net While the direct use of sulfinamides in CDC for C-N bond formation is less common, the principles are relevant to the broader chemistry of nitrogen-containing compounds. More directly, the reaction of sulfinyl chlorides with amines is a standard method for S-N bond formation to produce sulfinamides. wikipedia.org Furthermore, transsulfinamidation, the exchange of the amine component of a sulfinamide, is another route to new S-N bonds and can be catalyzed by Lewis acids or occur under metal-free thermal conditions. researchgate.netorganic-chemistry.org

Rearrangement Processes and Cycloaddition Reactions

Sulfinamides can undergo intriguing rearrangement reactions, often under acidic conditions. A notable example is the acid-catalyzed rearrangement of N-aromatic sulfinamides, which can lead to the formation of sulfoxide (B87167) products. acs.orgnih.gov A proposed mechanism for a similar rearrangement of sulfinanilides involves the formation of an intermediate that leads to the rearranged sulfoxide. researchgate.net Additionally, enantioenriched sulfinamides have been deployed in a novel sulfonium (B1226848) rearrangement to synthesize β-amino amides with high levels of stereoselectivity. nih.gov Pummerer-like reactions of sulfinamides have also been reported, which result in the formation of N-sulfenylimines. acs.org

In the realm of cycloaddition reactions, sulfinamide derivatives and related N-sulfinyl compounds are valuable participants. N-sulfinyl dienophiles can undergo hetero Diels-Alder reactions. acs.org Furthermore, N-sulfinyl imines have been used in [3+2] cycloaddition reactions with benzynes to synthesize sulfoximines, which can then be converted to cyclic sulfinamides. acs.orgnih.gov While much of the literature on [4+2] cycloadditions focuses on sulfonate and sulfonamide activated olefins, the principles of using sulfur-containing functional groups to activate dienophiles are well-established. benthamdirect.comhkbu.edu.hk These reactions demonstrate the utility of the sulfinamide framework in constructing complex cyclic and heterocyclic systems.

Role of 4-Chloro-N-phenylbenzene-1-sulfinamide in Radical Chemistry

The sulfinamide moiety can be both a product of and a participant in radical reactions. A significant advancement in sulfinamide synthesis involves the addition of alkyl radicals to the S=N bond of sulfinylamines. chemrxiv.org This has been achieved through metal-free electrochemical methods where cathodic reduction of alkyl iodides generates the necessary alkyl radicals. chemrxiv.org

Photocatalytic methods have also been developed, using visible light and an acridine (B1665455) catalyst to generate alkyl radicals from carboxylic acids via decarboxylation. rsc.orgnih.gov These radicals then readily add to sulfinylamines to produce a diverse range of sulfinamides. rsc.orgnih.govrsc.org Mechanistic studies, including radical clock experiments, have shown that the addition of the alkyl radical to the sulfur atom of the sulfinylamine is extremely fast, with a rate constant of approximately 2.8 × 10⁸ M⁻¹ s⁻¹. rsc.org This addition is kinetically preferred over addition to the nitrogen atom, even though the latter might be thermodynamically more favorable. rsc.org Another approach involves a radical SHi (substitution, homolytic, intramolecular) substitution at the sulfur atom of a tert-butyl sulfinamide derivative to deliver cyclic sulfinamides with inversion of configuration. acs.orgnih.gov More recently, a photoenzymatic kinetic resolution strategy for sulfinamides was developed, which proceeds through a proposed nitrogen-centered radical (NCR) pathway triggered by an excited ene-reductase. acs.org

Detailed Mechanistic Studies via Spectroscopic and Kinetic Methods

The mechanisms of reactions involving sulfinamides have been the subject of detailed investigations using a variety of physical organic chemistry tools. Kinetic measurements of the acid-catalyzed alcoholysis of sulfinamides confirmed that it is a typical bimolecular nucleophilic substitution reaction. nih.gov The unusual stereochemical outcomes (both inversion and retention) were explained by an addition-elimination mechanism that proceeds through trigonal bipyramidal sulfurane intermediates which can undergo pseudorotation before the leaving group departs. nih.gov

Kinetic resolution of racemic sulfinamides has been achieved using organocatalysis. researchgate.net Mechanistic studies for this process suggest a transition state involving dual activation, where a squaramide catalyst engages both the sulfinamide and the alcohol nucleophile through hydrogen-bonding interactions. researchgate.net

In radical chemistry, kinetic studies have been instrumental. As mentioned, radical clock experiments determined the rate constant for the addition of alkyl radicals to sulfinylamines, confirming a kinetically driven process. rsc.org Photoenzymatic kinetic hydrolysis of sulfinamides was investigated through various mechanistic experiments, including radical trapping and knockout studies, alongside computational molecular dynamics simulations. acs.org These studies supported a single-electron transfer mechanism from the deprotonated sulfinamide to the photo-excited flavin mononucleotide (FMN) cofactor of the enzyme, generating a nitrogen-centered radical and leading to stereoselective hydrolysis. acs.org A recently discovered "crossover reaction" of sulfinamides, which occurs under mild acid catalysis, is also the subject of ongoing mechanistic investigations using enantiomerically pure sulfinamides as stereochemical probes. acs.orgnih.gov

Data Tables

Table 1: Selected Examples of the Sulfinamide Crossover Reaction

This table presents data on the acid-catalyzed crossover reaction between two different sulfinamide substrates, resulting in an equilibrium mixture of four sulfinamides. The reactions were typically performed with 5 mol % of Trifluoroacetic acid (TFA) in DMSO at 40 °C. acs.org

EntrySubstrate 1Substrate 2Time (h)Product Ratio (1a:2b:1b:2a)
11a (N-benzyl)2b (N-morpholinyl)6~1:1:1:1
21c (N-dibenzyl)2d (N-piperidinyl)6~1:1:1:1
31h (N-(4-nitrophenyl))2h (N-(4-nitrophenyl))24Significant Crossover

Note: The product ratios are approximate and indicate a tendency to form an equimolar mixture at equilibrium.

Table 2: Kinetic Data for Radical Addition to Sulfinylamine

This table shows the results from radical clock studies for the decarboxylative sulfinamidation reaction, which determined the rate of radical addition to the sulfinylamine reagent. rsc.org

Radical PrecursorSulfinylamineCatalyst SystemLight SourceRate Constant (k)
Acid 8 (Cyclopropyl derivative)N-Phenylsulfinylamine (3)Acridine A1 / Cu co-catalyst400 nm LED2.8 × 10⁸ M⁻¹ s⁻¹

Identification of Reaction Intermediates

Information regarding the identification of specific reaction intermediates for this compound is not available in the reviewed literature.

Elucidation of Rate-Determining Steps

There is no available data from kinetic studies or computational modeling that would allow for the elucidation of the rate-determining steps in reactions involving this compound.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 Chloro N Phenylbenzene 1 Sulfinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-Chloro-N-phenylbenzene-1-sulfinamide. Both ¹H and ¹³C NMR spectra would provide critical data for structural verification.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct multiplets, characteristic of a 1,4-disubstituted chlorophenyl ring and a monosubstituted phenyl ring. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The specific chemical shifts are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbons bonded to chlorine and sulfur would have their chemical shifts significantly influenced by these heteroatoms. The presence of the chiral sulfur atom in the sulfinamide group makes the adjacent methylene (B1212753) protons (if present in a derivative) diastereotopic, which would be observable in the ¹H NMR spectrum. nih.gov Conformational analysis around the S-N bond can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: This table presents predicted values based on standard chemical shift increments. Actual experimental values may vary.

Atom TypePredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic, C₆H₄Cl)7.40 - 7.80Multiplet (AA'BB' system)
¹H (Aromatic, C₆H₅)7.10 - 7.35Multiplet
¹H (N-H)~8.0 (variable)Broad Singlet
¹³C (C-S)~145Singlet
¹³C (C-Cl)~138Singlet
¹³C (Aromatic)118 - 135Multiple Singlets

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound. researchgate.netnih.gov The key vibrational modes are associated with the S=O, N-H, S-N, and C-Cl bonds, as well as the vibrations of the aromatic rings.

The S=O stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1050-1100 cm⁻¹. The N-H stretching vibration would be observed as a medium to sharp band around 3200-3400 cm⁻¹. The precise position can indicate the extent of hydrogen bonding in the sample. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the rings occur in the 1450-1600 cm⁻¹ region. nih.gov The S-N bond stretching is expected in the 900-950 cm⁻¹ range. nih.gov

Table 2: Key Predicted Vibrational Frequencies for this compound Note: This table presents expected frequency ranges for key functional groups.

Functional Group / BondVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-HStretching3200 - 3400Medium
Aromatic C-HStretching3010 - 3100Medium to Weak
Aromatic C=CStretching1450 - 1600Medium to Strong
S=OStretching1050 - 1100Strong
S-NStretching900 - 950Medium
C-ClStretching700 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the nominal molecular weight is approximately 263 g/mol . ontosight.ai High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₂H₁₀ClNOS.

The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would reveal characteristic losses. researchgate.net Common fragmentation pathways for related sulfonamides involve the cleavage of the S-N and aryl-S bonds. researchgate.net A primary fragmentation would likely be the cleavage of the S-N bond, generating fragments corresponding to the chlorophenylsulfinyl moiety and the aniline (B41778) radical cation (or anilide anion in negative mode). Another significant fragmentation could involve the loss of the SO group. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragment peaks, appearing as M+ and M+2 signals.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are based on the most abundant isotopes (³⁵Cl).

Predicted m/zPossible Fragment IdentityFragmentation Pathway
263/265[M]⁺ (Molecular Ion)Parent Molecule
159/161[ClC₆H₄SO]⁺Cleavage of S-N bond
111/113[ClC₆H₄]⁺Cleavage of C-S bond
92[C₆H₅NH]⁺Cleavage of S-N bond with H transfer
77[C₆H₅]⁺Loss of NH from [C₆H₅NH]⁺ fragment

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.

Table 4: Expected Structural Information from X-ray Crystallography Note: This table describes the type of data obtained from this technique, with illustrative values based on similar known structures.

Structural ParameterDescriptionIllustrative Example from Analogue (Sulfonamide) nih.gov
Molecular ConformationOverall 3D shape of the moleculeTwisted at the S atom
Bond Lengths (Å)Distances between bonded atoms (e.g., S=O, S-N, C-Cl)S=O (~1.43 Å), S-N (~1.63 Å)
Bond Angles (°)Angles between adjacent bonds (e.g., O-S-N, C-S-N)Distorted tetrahedral geometry at sulfur
Torsion Angles (°)Dihedral angle of the C-S-N-C backbone-53.8° to -63.4°
Intermolecular InteractionsNon-covalent bonds, like hydrogen bondsN-H···O hydrogen bonds linking molecules into dimers

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from impurities or byproducts. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach for purity determination.

A key structural feature of sulfinamides is the presence of a stereogenic center at the sulfur atom, meaning the compound is chiral and exists as a pair of enantiomers. Therefore, chiral HPLC is a critical technique for separating these enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose. nih.govwindows.net The ability to separate and quantify the individual enantiomers is crucial, as they may exhibit different biological activities. Gas chromatography (GC) could also be employed for purity analysis, potentially after derivatization to increase volatility. google.com

Based on a thorough review of available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and theoretical modeling of This compound as per the requested outline.

The search for specific research data—including quantum chemical calculations, Density Functional Theory (DFT) studies, conformational analyses, molecular dynamics simulations, and in silico spectroscopic predictions—for this exact sulfinamide compound did not yield any relevant results.

The available literature predominantly covers structurally related but distinct compounds, such as the sulfonamide "4-Chloro-N-phenyl-benzene-sulfonamide" and various benzamides. Using data from these different chemical entities would be scientifically inaccurate and would not adhere to the strict instructions of focusing exclusively on this compound. Therefore, to maintain scientific accuracy and adhere to the prompt's constraints, the requested article cannot be provided.

Applications of 4 Chloro N Phenylbenzene 1 Sulfinamide in Advanced Organic Synthesis Methodologies

Utilization as a Chiral Auxiliary in Asymmetric Reactions

One of the most powerful applications of enantiopure sulfinamides is their use as chiral auxiliaries to control stereochemistry in the synthesis of chiral amines. yale.edu This strategy, widely popularized by Ellman with tert-butanesulfinamide, is also highly effective for aryl sulfinamides like 4-Chloro-N-phenylbenzene-1-sulfinamide. nih.govwikipedia.org The general methodology involves two key steps: the condensation of the chiral sulfinamide with a non-chiral aldehyde or ketone to form an N-sulfinylimine (or N-sulfinyl ketimine), followed by the diastereoselective addition of a nucleophile across the C=N double bond.

The sulfinyl group, being directly attached to the imine nitrogen, exerts powerful stereochemical control over the approaching nucleophile. This high degree of facial selectivity leads to the formation of the corresponding sulfinamide product with high diastereomeric excess. The final step involves the facile cleavage of the N–S bond, typically under mild acidic conditions, to release the desired, enantiomerically enriched primary amine, while the chiral auxiliary can often be recovered. nih.gov

This methodology provides a robust and predictable route to a wide array of chiral amines, which are fundamental building blocks in pharmaceuticals and natural products. The use of aryl sulfinamides is particularly advantageous in the synthesis of complex nitrogen-containing heterocycles such as pyrrolidines, piperidines, and aziridines. nih.govfigshare.com

Table 1: Diastereoselective Additions to Aryl N-Sulfinylimines
Aryl Sulfinylimine PrecursorNucleophile/ReagentProduct TypeDiastereomeric Ratio (d.r.)YieldReference
(R)-N-Benzylidene-4-toluenesulfinamideLithium enolate of methyl dichloroacetateβ-amino esterSingle enantiomerGood nih.gov
(R)-N-(3-furylmethylene)-p-toluenesulfinamidePotassium enolate of methyl ethyl ketoneβ-amino ketoneSingle diastereomerGood nih.gov
N-sulfinyl imidate1-Chloro-3-iodopropaneN-sulfinyl-5-chloropentanimidate67:33 to 72:2874-86% nih.gov
N-sulfinylimineα-metalated vinyl sulfoxide (B87167)Allylic amineup to 99:193-98% nih.gov

Development as a Ligand in Transition Metal Catalysis

Chiral organosulfur compounds, including sulfoxides and their analogues, are widely employed as ligands in asymmetric transition-metal catalysis. nih.gov The sulfur atom can coordinate to a metal center, and the surrounding chiral environment influences the stereochemical outcome of the catalyzed reaction. Sulfinamide-based ligands have been developed and shown to be effective in various transformations. yale.edu

For instance, palladium complexes derived from sulfinamide/sulfoxide ligands have been synthesized and characterized. X-ray crystallographic studies of such complexes have revealed insights into their coordination chemistry, including the significant trans influence of the phenylsulfinyl group, which can affect the stability and reactivity of the catalyst. us.es These complexes have shown catalytic activity and enantioselectivity in reactions like the arylation of carboxylated cyclopropanes. us.es While the development of sulfinamide-based ligands is an active area of research, specific applications of this compound as a ligand in transition metal catalysis are not extensively documented in the current literature. However, the principles established with structurally similar aryl sulfinamide ligands suggest its potential utility in this field.

Role as a Precursor or Building Block for Complex Organic Architectures

Beyond its role as a transient chiral auxiliary, the this compound unit can serve as a foundational building block for constructing complex, nitrogen-containing molecular frameworks. nih.gov As described previously, its condensation to form sulfinylimines provides a gateway to a multitude of heterocyclic systems that are prevalent in natural products and medicinally important compounds. nih.govnih.gov

The diastereoselective addition reactions to these sulfinylimines generate intermediates that are primed for subsequent cyclization reactions. This strategy has been successfully applied to the asymmetric synthesis of a variety of alkaloids and other complex targets. For example, sulfinimine-derived intermediates have been used to construct the core structures of indolizidine alkaloids like (+)-monomorine I and Nuphar alkaloids containing the 2,3,6-trisubstituted piperidine skeleton. nih.gov This approach underscores the value of aryl sulfinamides as precursors that enable the stereocontrolled formation of multiple C-C and C-N bonds en route to complex molecular targets.

Table 2: Complex Heterocycles Synthesized from Aryl Sulfinamide Precursors
Starting Material ClassKey TransformationResulting Complex ArchitectureSignificanceReference
Sulfinimine-derived β-amino esterIntramolecular cyclizationIndolizidine Alkaloids ((+)-Monomorine I)Natural product synthesis nih.gov
Sulfinimine-derived amino ketoneIntramolecular Mannich reactionNuphar Alkaloids (trisubstituted piperidines)Natural product synthesis nih.gov
Sulfinimine-derived esterIodocyclizationtrans-2,5-disubstituted pyrrolidinesCore of bioactive compounds nih.gov
N-sulfinyl imidateAlkylation followed by reduction and cyclizationChiral 3-substituted PiperidinesPharmaceutical building blocks nih.gov

Application in Stereoselective Amination and Sulfinylation Reactions

The primary application of chiral sulfinamides in stereoselective amination is their function as chiral ammonia equivalents, as detailed in section 6.1. researchgate.net This process, involving nucleophilic addition to the derived N-sulfinylimines, is a cornerstone of modern asymmetric amine synthesis. yale.edu

In addition to C-N bond formation, the sulfinyl group itself can undergo stereoselective transformations. Stereoselective sulfinylation reactions, where the chiral sulfinyl moiety is transferred or modified, are of growing interest. Recent work has focused on the direct, stereospecific functionalization of the sulfur atom in sulfinamides. For example, methods for the S-arylation and S-alkenylation of chiral sulfinamides have been developed to produce optically active sulfoximines, which are valuable targets in medicinal chemistry. chemrxiv.orgacs.org

Furthermore, catalyst-controlled methods have been devised for the enantioselective synthesis of S-chiral sulfinimidate esters starting from racemic sulfinamides. This involves activating the sulfinamide with a sulfonyl chloride to form a reactive intermediate, which then reacts with an alcohol under the control of a chiral organocatalyst to yield the enantioenriched sulfinimidate ester. nih.gov These reactions highlight the versatility of the sulfinamide group for creating new stereogenic sulfur centers.

Transformations into Other Sulfur-Containing Functional Groups (e.g., Sulfonimidoyl Fluorides, Sulfonimidamides)

This compound and related sulfinamides are valuable precursors for the synthesis of higher-valent sulfur functional groups that have emerging applications in drug discovery, such as sulfonimidoyl fluorides and sulfonimidamides. chemrxiv.org Sulfonimidamides are considered chiral bioisosteres of sulfonamides, offering different steric and electronic properties. chemrxiv.org

A common synthetic route involves the oxidative fluorination or chlorination of a sulfinamide. For example, a sulfinamide can be converted to a sulfonimidoyl fluoride intermediate, which can then react with a primary or secondary amine to furnish the target sulfonimidamide. researchgate.net Recent advances have focused on developing stereospecific routes to these compounds. One such method starts with an enantioenriched N-Boc-sulfinamide salt, which is fluorinated and then coupled with an amine under conditions that prevent racemization of the sulfur center, yielding sulfonimidamides with high enantiomeric excess. chemrxiv.org Electrochemical methods have also been developed where sulfinamides act as key intermediates in the conversion of sulfenamides to sulfonimidoyl fluorides. nih.gov These transformations provide access to novel chemical space for the design of bioactive molecules.

Table 3: Transformation of Sulfinamides to Other Sulfur Functional Groups
Starting MaterialReagents/ConditionsIntermediateFinal ProductReference
Sulfinamide1. NCS 2. AmineSulfonimidoyl chlorideSulfonimidamide researchgate.net
Sulfinamide1. NCS, TBAF 2. AmineSulfonimidoyl fluorideCF3-Sulfonimidamide researchgate.net
Enantioenriched N-Boc-sulfinamide salt1. Fluorinating agent 2. Amine, Fluoride trapEnantioenriched Sulfonimidoyl fluorideEnantioenriched Sulfonimidamide chemrxiv.org
Sulfenamide (B3320178)Electrochemical oxidation, Et3N·3HFSulfinamideSulfonimidoyl fluoride nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-N-phenylbenzene-1-sulfinamide in academic research?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-chlorobenzenesulfinyl chloride and aniline derivatives under inert conditions. A typical procedure involves dissolving aniline in dry dichloromethane, adding triethylamine as a base, and slowly introducing 4-chlorobenzenesulfinyl chloride at 0–5°C. The reaction is stirred for 12–24 hours, followed by aqueous workup and purification via column chromatography (similar to methods described for sulfonamide synthesis in and ) .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts like disulfoxides.

Q. How is this compound characterized structurally in research settings?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfinamide bond formation (e.g., NH proton resonance at δ 8.2–8.5 ppm and sulfinyl S=O group absence in IR, distinguishing it from sulfonamides) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX software ( ). For example, bond angles around the sulfinamide S atom (e.g., S–N–C angles ≈ 115°) can validate stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.05).

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure data. Use basis sets like 6-311++G(d,p) to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for sulfinamide derivatives), Mulliken charges on the sulfinyl S atom (~+1.2), and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Validation : Compare computed IR/Raman spectra with experimental data to identify discrepancies in vibrational modes (e.g., S=O stretching at ~1050 cm1^{-1}) .

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of sulfinamide derivatives?

  • Case Study : If 1^1H NMR shows unexpected splitting for NH protons, consider dynamic rotational barriers around the S–N bond. Variable-temperature NMR (VT-NMR) can confirm restricted rotation (e.g., coalescence temperature ~−20°C).
  • Crystallographic Validation : Use single-crystal XRD to unambiguously assign stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • DOE Approach :

Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to assess solubility and reaction rates.

Catalyst Selection : Test Lewis acids like ZnCl2_2 (10 mol%) to activate the sulfinyl chloride electrophile.

Temperature Gradients : Higher yields (>75%) are often achieved at 0–5°C to suppress side reactions .

  • Analytical Monitoring : Use in-situ FTIR to track sulfinyl chloride consumption (peak at ~1180 cm1^{-1}) .

Q. How does the sulfinamide group influence supramolecular interactions in crystal structures of similar compounds?

  • Structural Insights :

  • Hydrogen Bonding : The NH group participates in N–H···O/S interactions (e.g., bond lengths ~2.8–3.0 Å), forming 1D chains or 2D sheets .
  • π-Stacking : Chlorophenyl rings engage in offset π-π interactions (centroid distances ~3.6 Å), stabilizing crystal lattices .
    • SHELX Refinement : Assign anisotropic displacement parameters to model thermal motion and validate disorder in sulfinyl groups .

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